molecular formula C18H17N3O6S B2672988 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 946212-29-9

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2672988
CAS No.: 946212-29-9
M. Wt: 403.41
InChI Key: LZZTVQPQUOMMMU-UHFFFAOYSA-N
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Description

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C18H17N3O6S and its molecular weight is 403.41. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

  • Antibacterial and Antiurease Activities: Certain sulfonamide derivatives, related in structure to the compound of interest, have been synthesized and evaluated for their antibacterial, antiurease, and antioxidant activities. These studies reveal that new compounds synthesized with furan and sulfonamide moieties exhibit effective antiurease and antioxidant activities (Sokmen et al., 2014).
  • Antioxidant Capacity: Research on the antioxidant capacity of compounds containing the sulfonamide group, particularly focusing on their ability to scavenge free radicals, demonstrates their potential in mitigating oxidative stress, which is a factor in various diseases (Ilyasov et al., 2020).

Enzyme Inhibition

  • Lipoxygenase and Cholinesterase Inhibition: Studies on sulfonamide derivatives have shown promising lipoxygenase inhibitory activity, indicating potential for developing anti-inflammatory drugs. Moreover, some derivatives exhibit moderate activity against butyrylcholinesterase and acetylcholinesterase, enzymes relevant in neurodegenerative diseases (Irshad et al., 2019).

Pharmacological Evaluation

  • Antiproliferative Agents: Sulfonamides have been utilized to create effective antiproliferative agents, indicating their use in cancer research. This includes the synthesis of derivatives with various biologically active moieties that have been screened for cytotoxic activity against different human cell lines, highlighting their potential as cancer therapeutics (Abd El-Gilil, 2019).

Drug Metabolism and Pharmacokinetics

  • Synthesis for Drug Studies: The synthesis of highly potent antagonists for lymphocyte function-associated antigen-1, including their sulfonamide metabolites labeled with stable isotopes and carbon-14, for drug metabolism and pharmacokinetic studies. This demonstrates the compound's relevance in developing and studying drugs for immune-related conditions (Latli et al., 2011).

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S/c22-18-6-4-14(15-2-1-9-25-15)20-21(18)8-7-19-28(23,24)13-3-5-16-17(12-13)27-11-10-26-16/h1-6,9,12,19H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZTVQPQUOMMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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